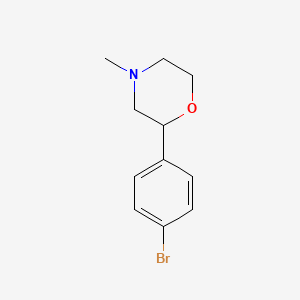

2-(4-Bromophenyl)-4-methylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-4-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMXBBJTBHSOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509223 | |

| Record name | 2-(4-Bromophenyl)-4-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83081-06-5 | |

| Record name | 2-(4-Bromophenyl)-4-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 4 Bromophenyl 4 Methylmorpholine Systems

Reactions Involving the Morpholine (B109124) Nitrogen and Oxygen Heteroatoms

The nitrogen and oxygen atoms within the morpholine ring are central to its chemical behavior. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties, while the oxygen atom can participate in hydrogen bonding.

The two primary mechanisms for nucleophilic substitution are the SN1 and SN2 pathways. The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single-step process characterized by a backside attack of the nucleophile. ucsb.edu The structure of the substrate, the nature of the leaving group, and the reaction conditions determine which mechanism is favored. ucsb.edu

| Reaction Type | Description | Key Features |

| SN1 | A unimolecular nucleophilic substitution. | Two-step mechanism with a carbocation intermediate. ucsb.edu |

| SN2 | A bimolecular nucleophilic substitution. | Single-step mechanism with inversion of configuration. ucsb.edu |

Alkylation reactions are a specific class of nucleophilic substitution reactions where an alkyl group is added to the nucleophilic nitrogen atom. In the case of 2-(4-bromophenyl)-4-methylmorpholine, the nitrogen is already quaternized by a methyl group, making further alkylation to form a quaternary ammonium (B1175870) salt possible, though this would introduce a positive charge on the nitrogen atom. This process would involve the reaction of the morpholine nitrogen with an alkyl halide or another suitable alkylating agent.

Intramolecular cyclization reactions involving the morpholine moiety can lead to the formation of more complex polycyclic structures. These reactions often rely on the nucleophilicity of the nitrogen or oxygen atoms to attack an electrophilic center within the same molecule. gatech.edu For instance, if a suitable electrophilic group were present on a side chain attached to the molecule, the morpholine nitrogen or oxygen could act as an internal nucleophile to form a new ring. The formation of such cyclic products is influenced by the stability of the resulting ring system and the stereochemical orientation of the reacting groups. nih.gov The use of catalysts can also facilitate these cyclization processes. gatech.edunih.gov

Reactivity of the 4-Bromophenyl Moiety

The 4-bromophenyl group of this compound is a versatile handle for a variety of chemical transformations, most notably those involving the carbon-bromine bond.

The bromine atom on the phenyl ring makes this part of the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

The general catalytic cycle for the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 4-bromophenyl group to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

The versatility of the Suzuki reaction allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, including other aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov

| Reaction | Reactants | Catalyst | Base | Product |

| Suzuki Coupling | Aryl Halide, Organoboron Reagent | Palladium Complex | Various (e.g., K3PO4, Na2CO3) | Biaryl or substituted aryl compound |

The carbon-bromine bond of the 4-bromophenyl group can be cleaved through reduction reactions, replacing the bromine atom with a hydrogen atom. This process, known as hydrodehalogenation, can be achieved using various reducing agents and catalytic systems. organic-chemistry.org

One common method involves catalytic hydrogenation, where the aryl bromide is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. google.com Other methods utilize hydride sources like silanes in the presence of a suitable catalyst. rsc.org These reductions are valuable for removing the halogen atom when it is no longer needed in the target molecule.

General Derivatization Strategies and Functionalization of the Core Scaffold

The structural framework of this compound offers multiple avenues for chemical modification, making it a versatile scaffold for creating diverse derivatives. The primary sites for functionalization are the bromophenyl moiety and the morpholine ring system. Strategic derivatization at these positions allows for the fine-tuning of the molecule's steric, electronic, and physicochemical properties. The morpholine heterocycle is a frequently utilized component in medicinal chemistry, often incorporated to enhance the pharmacokinetic profile of bioactive molecules. nih.gov

Functionalization of the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring is a key feature for derivatization, serving as a versatile synthetic handle for a variety of cross-coupling reactions. This enables the introduction of a wide array of functional groups, significantly expanding the chemical diversity of the scaffold. While the literature provides numerous examples of such transformations on various bromophenyl-containing cores, these general principles are directly applicable to the this compound system.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly effective for modifying aryl halides. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. Such strategies are instrumental in the synthesis of molecular hybrids designed to interact with multiple biological targets. nih.govrsc.org

Key Cross-Coupling Strategies:

Suzuki-Miyaura Coupling: This reaction involves coupling the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is a robust method for introducing various alkyl, alkenyl, or aryl substituents.

Heck Reaction: This transformation allows for the introduction of vinyl groups by reacting the aryl bromide with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. This functional group can serve as a precursor for further transformations or as a key structural element in its own right.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It is a powerful tool for installing diverse amino groups, which can significantly influence the pharmacological properties of the final compound.

Cyanation: The bromine atom can be displaced by a cyanide group, typically using a metal cyanide salt. The resulting nitrile is a valuable intermediate that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other nitrogen-containing heterocycles.

The following interactive table summarizes these potential derivatization strategies for the bromophenyl moiety.

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Potential Product Structure |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Alkyl/Aryl (R) | R-C₆H₄-Morpholine-CH₃ |

| Heck Coupling | Alkene (R-CH=CH₂), Pd catalyst, Base | Vinyl (R-CH=CH-) | R-CH=CH-C₆H₄-Morpholine-CH₃ |

| Sonogashira Coupling | Alkyne (R-C≡CH), Pd/Cu catalyst, Base | Alkynyl (R-C≡C-) | R-C≡C-C₆H₄-Morpholine-CH₃ |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Amino (R₂N-) | R₂N-C₆H₄-Morpholine-CH₃ |

| Cyanation | CuCN or Pd catalyst/Zn(CN)₂ | Cyano (-CN) | NC-C₆H₄-Morpholine-CH₃ |

Functionalization of the Morpholine Scaffold

The morpholine ring itself is a key component for derivatization. As a privileged scaffold in medicinal chemistry, modifications to the morpholine ring can significantly impact a compound's biological activity and properties. nih.gov While the tertiary amine nitrogen in this compound is unreactive towards typical alkylation or acylation, functionalization can be pursued through other means.

In synthetic routes that utilize a secondary amine precursor, such as 2-(4-bromophenyl)morpholine (B181960), the nitrogen atom provides a straightforward point for introducing a wide range of substituents. However, for the N-methylated scaffold, derivatization efforts would focus on the carbon atoms of the ring. Direct C-H functionalization of the morpholine ring is a more advanced strategy that can be achieved under specific conditions, for example, through deprotonation with a strong base followed by reaction with an electrophile. This could potentially introduce substituents at the C-3, C-5, or C-6 positions.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Bromophenyl 4 Methylmorpholine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(4-Bromophenyl)-4-methylmorpholine in solution. Through various NMR experiments, it is possible to map the proton and carbon frameworks, confirm connectivity, and analyze the three-dimensional conformation of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The structure of this compound contains several distinct proton environments: the N-methyl group, the morpholine (B109124) ring methylene (B1212753) protons, the methine proton at the C2 position, and the aromatic protons of the 4-bromophenyl group.

Based on the analysis of similar N-substituted morpholine structures and substituted benzene (B151609) rings, a predicted ¹H NMR spectrum can be described. The aromatic protons are expected to appear as two distinct doublets in the downfield region (typically δ 7.0-7.6 ppm) due to the para-substitution pattern. The proton at the C2 position, being adjacent to both the oxygen atom and the aromatic ring, would likely appear as a doublet of doublets around δ 4.5 ppm. The protons on the morpholine ring typically exhibit complex splitting patterns and appear at different chemical shifts depending on their proximity to the nitrogen or oxygen atoms. The N-methyl protons are expected to be the most upfield, appearing as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data is based on typical chemical shift values for analogous structural motifs.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (2H, ortho to Br) | ~7.50 | Doublet (d) |

| Aromatic (2H, meta to Br) | ~7.25 | Doublet (d) |

| C2-H (Methine) | ~4.5 | Doublet of Doublets (dd) |

| C3-H₂, C5-H₂ (Morpholine) | ~2.5 - 3.9 | Multiplet (m) |

| C6-H₂ (Morpholine) | ~2.0 - 2.8 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to identify all unique carbon atoms within the molecule. For this compound, a total of nine distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the five unique carbons in the 2-(4-bromophenyl) moiety and the four unique carbons of the 4-methylmorpholine (B44366) ring.

The chemical shifts are influenced by the electronic environment of each carbon. The aromatic carbons will resonate in the typical range of δ 115-140 ppm, with the carbon atom bonded to the bromine (C-Br) appearing at a slightly lower field than the others in this range. The carbon directly attached to the nitrogen (ipso-carbon) will be further downfield. The morpholine ring carbons are expected in the δ 50-80 ppm range, with the carbon adjacent to the oxygen (C2) being the most downfield of this group. The N-methyl carbon will produce a signal in the upfield region, typically around δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data is based on typical chemical shift values for analogous structural motifs.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | ~122 |

| Aromatic C-H (ortho to Br) | ~128 |

| Aromatic C-H (meta to Br) | ~132 |

| Aromatic C (ipso to morpholine) | ~140 |

| C2 (Morpholine, CH-Ar) | ~75-80 |

| C3, C5 (Morpholine, CH₂-N, CH₂-O) | ~65-70 |

| C6 (Morpholine, CH₂-N) | ~50-55 |

To unambiguously assign all proton and carbon signals and to elucidate the three-dimensional structure, advanced 2D NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the morpholine ring and confirm the coupling between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the C2 proton to the ipso-carbon of the bromophenyl ring, or the N-methyl protons to the C3 and C5 carbons of the morpholine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is vital for conformational analysis, as it detects through-space correlations between protons that are in close proximity. This can confirm the stereochemical orientation of the 4-bromophenyl group (axial vs. equatorial) relative to the morpholine ring and provide insights into the chair conformation of the morpholine ring itself.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₄BrNO), the predicted monoisotopic mass is 255.0259 Da. uni.lu HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ at m/z 256.0332, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). uni.lu

Electron Ionization (EI) MS would cause the molecule to fragment in a predictable manner. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Key fragmentation pathways would likely involve the cleavage of the morpholine ring and the bond connecting the ring to the aromatic moiety.

Table 3: Predicted HRMS Adducts and Major Fragmentation Ions for this compound Predicted data is based on the elemental formula C₁₁H₁₄BrNO. uni.lu

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 255.0259 / 257.0239 | Molecular Ion (showing ⁷⁹Br/⁸¹Br isotopes) |

| [M+H]⁺ | 256.0332 / 258.0312 | Protonated Molecular Ion |

| [M+Na]⁺ | 278.0151 / 280.0131 | Sodium Adduct |

| [C₇H₇Br]⁺˙ | 170.9758 / 172.9738 | Loss of methylmorpholine radical |

| [C₁₀H₁₂NO]⁺ | 162.0919 | Loss of bromophenyl radical |

Infrared (IR) Spectroscopy and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would be expected to display several characteristic absorption bands. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the morpholine and methyl groups just below 3000 cm⁻¹, and a strong C-O-C stretching band characteristic of the ether linkage in the morpholine ring. The presence of the aromatic ring would also give rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-Br bond typically shows a stretching absorption in the lower frequency "fingerprint" region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2980 - 2800 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Aliphatic C-N Stretch | 1250 - 1020 | Medium |

| Aliphatic C-O-C Stretch (Ether) | 1150 - 1085 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The primary chromophore in this compound is the 4-bromophenyl group.

The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring. Unsubstituted benzene typically shows two main absorption bands (the E-band around 204 nm and the B-band around 256 nm). In this compound, the presence of the bromine atom and the alkyl-amino substituent (the morpholine ring) on the benzene ring will act as auxochromes. These substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands compared to unsubstituted benzene. The spectrum would likely show a strong absorption maximum (λₘₐₓ) in the 200-280 nm range.

Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl 4 Methylmorpholine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

A complete quantum chemical analysis of 2-(4-Bromophenyl)-4-methylmorpholine would provide fundamental insights into its electronic properties, stability, and reactivity. However, the absence of specific studies means that key data points are unavailable.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry for optimizing molecular geometry and calculating electronic properties. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the optimized three-dimensional structure, bond lengths, bond angles, and dihedral angles. Such studies have been performed on related molecules, confirming the reliability of DFT methods for structural prediction. nih.govresearchgate.net Without specific calculations, the precise geometric parameters and total energy for the title compound remain undetermined.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govmdpi.com For this compound, the specific energy values for HOMO, LUMO, and the resulting energy gap have not been reported. This data is essential for predicting how the molecule would interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only, as specific data is not available in the literature.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It quantifies hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals, which are key to understanding molecular stability. uba.armaterialsciencejournal.org An NBO analysis of this compound would reveal significant interactions, such as those involving the lone pairs on the nitrogen and oxygen atoms of the morpholine (B109124) ring and the π-system of the bromophenyl group. The stabilization energies (E(2)) associated with these interactions are critical for understanding the molecule's electronic structure, but this data is currently unavailable. nih.gov

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions for this compound (Note: This table is for illustrative purposes only, as specific data is not available in the literature.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ*(C-C) | Data not available |

| LP (O) | σ*(C-N) | Data not available |

| π (C=C)phenyl | π*(C=C)phenyl | Data not available |

Electrostatic Potential (ESP) Mapping and Charge Distribution

An Electrostatic Potential (ESP) map visualizes the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. wolfram.comdeeporigin.com This map is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions. For this compound, one would expect negative potential around the oxygen and nitrogen atoms and the bromine atom, making these sites susceptible to electrophilic attack. The hydrogen atoms and parts of the aromatic ring would likely exhibit positive potential. However, without specific computational mapping, the precise locations and values of the electrostatic potential maxima and minima are unknown. proteopedia.org

Mechanistic Studies through Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the determination of transition state structures and activation energies. researchgate.net This approach can elucidate the step-by-step pathway of a chemical transformation, providing insights that are often difficult to obtain experimentally. For this compound, computational studies could model its synthesis or subsequent reactions. For instance, modeling the reaction pathways could help predict whether a reaction proceeds via an SN2, E2, or another mechanism. researchgate.net Such mechanistic studies, which would be informed by the electronic structure data discussed above, have not been published for this specific compound.

In Silico Structural Modifications and Prediction of Chemical Reactivity and Selectivity

In silico studies allow chemists to computationally modify a molecule's structure and predict the effect of these changes on its reactivity and selectivity. mit.edu By systematically altering functional groups on this compound, researchers could theoretically screen for derivatives with enhanced properties. For example, replacing the bromine atom with other halogens or introducing different substituents on the phenyl or morpholine rings could be modeled. The resulting changes in the HOMO-LUMO gap, ESP map, and other electronic descriptors would help predict how these modifications influence the molecule's chemical behavior. This predictive power is a significant advantage of computational chemistry in designing new molecules with desired functions. nih.govmdpi.com However, no such predictive studies focusing on the structural modification of this compound have been documented in the scientific literature.

Applications of 2 4 Bromophenyl 4 Methylmorpholine As a Chemical Scaffold and Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Compounds

The presence of the reactive bromophenyl group and the modifiable morpholine (B109124) core makes 2-(4-Bromophenyl)-4-methylmorpholine a valuable starting material for the synthesis of a variety of complex heterocyclic compounds. The bromine atom on the phenyl ring can readily participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents and the construction of larger, more intricate molecular architectures.

For instance, the 4-bromophenyl moiety can serve as a key anchor point for the elaboration of fused heterocyclic systems. Through strategic functionalization, novel compounds with potential biological activities can be accessed. While direct examples of using this compound as a precursor for complex heterocycles are not extensively documented in publicly available literature, the synthetic utility of analogous 4-bromo-substituted aromatic compounds is well-established. For example, 2-(4-Bromophenyl)quinoline-4-carboxylic acid has been utilized as a starting material for the synthesis of various quinoline (B57606) derivatives with potential antimicrobial properties. nih.gov Similarly, 4-(4-bromophenyl)-substituted triazoles have been synthesized from 4-bromoaniline, highlighting the versatility of the bromophenyl group in building complex heterocyclic structures. mdpi.com

The morpholine ring itself can undergo various transformations. The nitrogen atom can be further alkylated or acylated, and the ring can potentially be opened or rearranged to yield different heterocyclic scaffolds. This dual reactivity of both the bromophenyl group and the morpholine ring positions this compound as a promising intermediate for combinatorial chemistry and the generation of diverse compound libraries.

Scaffold Utility in the Design and Construction of Novel Chemical Entities for Chemical Research

The rigid framework of the morpholine ring combined with the customizable nature of the bromophenyl substituent makes this compound an attractive scaffold for the design of novel chemical entities in medicinal chemistry and drug discovery. e3s-conferences.org The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. researchgate.net

Below is an interactive data table summarizing the properties of related morpholine derivatives and their reported biological activities, illustrating the potential of this chemical class.

| Compound Name | Substitution Pattern | Reported Biological Activity |

| 4-(6-chloropyrimidin-4-yl) morpholine | Morpholine attached to a chloropyrimidine | Anti-inflammatory |

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol | Complex morpholinopyrimidine derivative | Anti-inflammatory |

Contributions to Materials Science through Morpholine-Based Architectures

The application of morpholine derivatives extends beyond pharmaceuticals into the realm of materials science. The unique properties of the morpholine ring, such as its polarity and ability to form hydrogen bonds, can be exploited to create novel polymers and functional materials with specific properties. researchgate.net

While direct applications of this compound in materials science are not well-documented, the potential exists for its incorporation into polymeric structures. The bromophenyl group can be utilized as a site for polymerization or for grafting the molecule onto existing polymer chains. This could lead to the development of materials with tailored properties, such as enhanced thermal stability, specific optical properties, or improved processability.

For example, morpholine-based polymers have been investigated for their use as curing agents, stabilizers, and cross-linking agents in the production of resins and other advanced materials. researchgate.net The incorporation of the this compound moiety could introduce specific functionalities, such as flame retardancy due to the presence of bromine, or alter the polymer's solubility and compatibility with other materials.

Further research is needed to fully explore the potential of this compound in the development of new materials. However, the versatility of its chemical structure suggests that it could be a valuable component in the design of functional polymers, coatings, and other advanced materials.

Future Research Perspectives and Emerging Directions for 2 4 Bromophenyl 4 Methylmorpholine Chemistry

Development of Novel Stereoselective Synthetic Pathways and Catalytic Systems

The synthesis of 2-(4-Bromophenyl)-4-methylmorpholine with control over its stereochemistry is a primary challenge and a significant opportunity for methodological innovation. The presence of a stereocenter at the C-2 position necessitates the development of asymmetric synthetic routes to access enantiomerically pure forms of the molecule, which is crucial for applications in medicinal chemistry and materials science.

Future research could focus on adapting and developing catalytic asymmetric methods that have proven effective for other chiral morpholines. rsc.orgnih.gov One promising approach is the asymmetric hydrogenation of a dehydromorpholine precursor. This strategy, catalyzed by rhodium complexes with chiral bisphosphine ligands, has successfully produced a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.gov The development of a suitable dehydromorpholine precursor to this compound would be the critical first step in this pathway.

Another powerful direction involves tandem catalytic reactions. A one-pot sequence combining a titanium-catalyzed hydroamination to form a cyclic imine, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), has been used for the enantioselective synthesis of 3-substituted morpholines. acs.orgorganic-chemistry.orgacs.org Adapting such a strategy to form 2-substituted systems like the target compound would be a significant advance. This might involve the cyclization of a carefully designed N-methylated aminoalkyne substrate.

Furthermore, diastereoselective strategies could provide access to specific cis or trans isomers. Palladium-catalyzed carboamination reactions have been employed to synthesize cis-3,5-disubstituted and trans-2,5-disubstituted morpholines with high diastereoselectivity. nih.govacs.org A potential route could involve the intramolecular Pd-catalyzed cyclization of an N-methylated ethanolamine (B43304) derivative containing an appropriately placed alkenyl group, coupled with a 4-bromophenyl moiety. nih.gov Similarly, photocatalytic diastereoselective annulation strategies, which can construct complex morpholine (B109124) scaffolds from readily available starting materials, represent a cutting-edge approach that could be explored. acs.org

| Proposed Catalytic Strategy | Catalyst Type | Potential Precursor | Key Advantage |

| Asymmetric Hydrogenation | Chiral Rhodium-Bisphosphine Complex | 2-(4-Bromophenyl)-4-methyl-dehydromorpholine | High enantioselectivity, atom economy. nih.gov |

| Tandem Hydroamination/ATH | Ti-complex and Chiral Ru-complex | N-methyl aminoalkyne with ether linkage | One-pot efficiency, high enantiomeric excess. organic-chemistry.org |

| Pd-Catalyzed Carboamination | Pd(OAc)₂ with Phosphine Ligands | O-alkenyl N-methyl-N-(2-hydroxyethyl)aniline derivative | High diastereoselectivity for specific isomers. nih.gov |

| Photocatalytic Annulation | Visible-light photocatalyst + Lewis/Brønsted Acid | Imines derived from amino alcohols | Access to complex substitution patterns from simple materials. acs.org |

Exploration of New Reactivity Modes and Advanced Chemical Transformations

The chemical structure of this compound offers two primary sites for exploring new reactivity: the bromophenyl ring and the morpholine scaffold itself. The bromine atom on the phenyl ring is a particularly valuable synthetic handle for a wide array of advanced chemical transformations.

The most promising area for future research is the use of the aryl bromide in transition metal-catalyzed cross-coupling reactions. numberanalytics.com This functionality allows for the diversification of the core structure, enabling the synthesis of a large library of analogues. Palladium-catalyzed reactions such as the Suzuki-Miyaura (coupling with boronic acids to form biaryls), Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig amination (forming C-N bonds), and Negishi (coupling with organozinc reagents) could be applied to systematically modify the phenyl ring. mdpi.combeilstein-journals.orgbeilstein-journals.org Such modifications would allow for the fine-tuning of the molecule's electronic, steric, and physicochemical properties for applications in drug discovery or materials science. ontosight.ai

| Cross-Coupling Reaction | Reagent | Metal Catalyst | Bond Formed | Potential Application |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Palladium | C-C (Aryl-Aryl) | Modulating electronic properties, building blocks for polymers. mdpi.com |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C (Aryl-Alkyne) | Creating rigid linkers, synthesis of conjugated materials. beilstein-journals.org |

| Buchwald-Hartwig | Amine/Amide | Palladium | C-N (Aryl-Amine) | Introducing hydrogen-bond donors/acceptors, pharmaceutical analogues. acs.org |

| Hiyama | Organosilane | Palladium/Nickel | C-C (Aryl-Aryl) | Alternative to Suzuki coupling with different substrate scope. mdpi.com |

| Negishi | Organozinc Reagent | Palladium/Nickel | C-C (Aryl-Alkyl/Aryl) | Functionalization under mild conditions. beilstein-journals.org |

Beyond the established reactivity of the bromophenyl group, future work could investigate more advanced transformations. For instance, the direct C-H functionalization of the morpholine ring itself presents a challenging but highly rewarding research direction. While the morpholine ring is generally stable, modern catalytic methods could potentially enable the selective activation of specific C-H bonds to introduce new substituents, further increasing the structural complexity and potential utility of the scaffold.

Integration into Supramolecular Architectures and Advanced Functional Materials

The unique combination of a heterocyclic morpholine and a halogenated aromatic ring makes this compound an intriguing building block, or tecton, for the construction of supramolecular assemblies and advanced functional materials.

Furthermore, after derivatization via the cross-coupling reactions described previously, the molecule could be incorporated into larger functional systems. For example, coupling reactions could be used to attach polymerizable groups, leading to the creation of novel polymers where the morpholine moiety is either in the main chain or a pendant group. Such materials could have applications as specialty polymers or resins. e3s-conferences.org Similarly, the introduction of mesogenic (liquid-crystal-forming) units via the bromophenyl handle could lead to the development of new liquid crystalline materials. The inherent chirality of the molecule (if synthesized enantiopurely) could be particularly valuable for creating chiral liquid crystal phases.

Methodological Advancements in Spectroscopic and Computational Characterization

A thorough understanding of the three-dimensional structure, conformation, and electronic properties of this compound is essential for its rational design and application. Future research should leverage advanced spectroscopic and computational methods to achieve a detailed characterization.

Spectroscopic Characterization: While standard techniques like ¹H and ¹³C NMR are routine, advanced nuclear magnetic resonance (NMR) experiments are required to unambiguously determine the relative stereochemistry (cis vs. trans) and the conformational preferences of the morpholine ring. Two-dimensional (2D) NMR techniques are indispensable for this purpose. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy) can establish proton-proton coupling networks within the morpholine ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial. This experiment detects through-space interactions between protons that are close to each other (<5 Å), providing definitive evidence for the relative configuration of the substituents and the preferred chair conformation of the morpholine ring. For example, a NOE between the proton at C-2 and the N-methyl protons would provide strong evidence for a specific spatial arrangement.

Computational Characterization: Density Functional Theory (DFT) calculations are a powerful tool to complement experimental findings. nih.govmdpi.com Future computational studies could focus on:

Conformational Analysis: Calculating the relative energies of the different possible chair and boat conformations for both the cis and trans isomers to predict the most stable structures.

Spectroscopic Prediction: Simulating NMR chemical shifts and coupling constants for the lowest energy conformers. Comparing these predicted values with experimental data can provide strong validation for the structural assignment. nih.gov

Electronic Properties: Calculating properties such as the molecular electrostatic potential (MEP) map, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations provide insight into the molecule's reactivity, polarity, and potential for use in electronic materials. mdpi.com

| Technique | Purpose | Information Gained |

| Spectroscopy | ||

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Atom connectivity, assignment of ¹H and ¹³C signals. numberanalytics.com |

| NOESY / ROESY | Stereochemistry Determination | Through-space proton proximities, relative configuration (cis/trans), ring conformation. |

| Computation | ||

| DFT Geometry Optimization | Conformational Analysis | Identification of lowest energy conformers, relative stabilities of isomers. nih.gov |

| DFT NMR Calculation | Structure Validation | Prediction of chemical shifts and coupling constants to support experimental assignment. |

| DFT Electronic Structure | Reactivity & Property Prediction | HOMO-LUMO gap, electrostatic potential, dipole moment. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-4-methylmorpholine, and how can reaction conditions be optimized to maximize yield and purity?

Methodological Answer: The synthesis of this compound typically involves sequential alkylation and amination steps. A robust approach includes:

- Step 1: Alkylation of 4-bromophenyl precursors with morpholine derivatives under reflux conditions in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Step 2: Amination using reagents like ethyl chloroformate, with 4-methylmorpholine as a base to facilitate coupling. Reaction times (~30–60 minutes) and stoichiometric ratios (1:1.1 substrate-to-reagent) are critical for minimizing side products .

- Purification: Recrystallization from cyclohexane or ethanol yields high-purity crystals (e.g., 93% yield reported for analogous morpholine derivatives) .

Key Optimization Factors:

- Temperature: Maintain 0–5°C during reagent addition to prevent exothermic side reactions.

- Solvent Choice: Anhydrous DCM enhances reaction efficiency by stabilizing intermediates.

- Catalyst Use: Triethylamine or 4-methylmorpholine improves reaction kinetics in amination steps .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer: Spectroscopy:

- NMR: Expect distinct signals for the morpholine ring protons (δ 3.6–4.0 ppm for N–CH2 and O–CH2 groups) and aromatic protons (δ 7.2–7.8 ppm for the bromophenyl group). NMR shows resonances near 50–60 ppm for the morpholine carbons .

- Mass Spectrometry: Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~285 g/mol for CHBrNO), with fragmentation patterns indicating loss of Br (∼80 Da) .

Crystallography:

- Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. For example, a related morpholine-bromophenyl compound exhibited an R factor of 0.045 and data-to-parameter ratio of 18.2, confirming precise structural resolution .

- Disorder Handling: Partial occupancy refinement for flexible morpholine rings using constraints in SHELXL .

Q. How can researchers determine the physicochemical properties (e.g., logP, thermal stability) of this compound experimentally?

Methodological Answer:

- LogP Measurement: Use reverse-phase HPLC with a calibrated C18 column and a water-acetonitrile gradient. Compare retention times against standards with known logP values .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) reveals melting points (e.g., 161–162°C for analogous compounds) and decomposition profiles. Heating rates of 10°C/min under nitrogen are standard .

- Density/Refractive Index: Pycnometry for density (∼1.6 g/cm) and Abbe refractometers for refractive index (∼1.63) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound’s electronic properties?

Methodological Answer:

- DFT Calibration: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and UV-Vis spectra. Compare with experimental data to identify discrepancies.

- Solvent Effects: Incorporate solvent models (e.g., PCM for DCM) in DFT to improve agreement with experimental NMR shifts .

- Validation: Use root-mean-square deviation (RMSD) analysis to quantify errors and adjust basis sets or functionals iteratively .

Q. What crystallographic refinement strategies are recommended for resolving disordered morpholine rings in single-crystal structures?

Methodological Answer:

- Disorder Modeling: Split atomic positions for morpholine ring atoms with partial occupancies (e.g., 50:50 for two conformers). Apply geometric constraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement .

- Data Quality: Ensure high-resolution data (<1.0 Å) to resolve subtle electron density features. Use TWINABS for handling twinned crystals if needed .

- Validation Tools: Check ADDSYM in PLATON to detect missed symmetry and validate refinement using RIGUI in Olex2 .

Q. What experimental design considerations are critical for assessing the compound’s thermal stability and phase behavior under environmental stress?

Methodological Answer:

- Dynamic DSC: Perform heating-cooling cycles (e.g., 25–300°C) to detect glass transitions or polymorphic changes. Use hermetically sealed pans to prevent sublimation .

- Thermogravimetric Analysis (TGA): Monitor mass loss under oxidative (air) vs. inert (N) atmospheres to differentiate thermal decomposition from oxidation .

- Accelerated Aging Studies: Store samples at 40°C/75% relative humidity for 4–12 weeks, analyzing stability via HPLC and PXRD to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.